molecular formula C20H19FN2O6 B1222885 5-(2-Ethoxyethyl)-5-[4-(4-fluorophenoxy)phenoxy]pyrimidine-2,4,6(1H,3H,5H)-trione

5-(2-Ethoxyethyl)-5-[4-(4-fluorophenoxy)phenoxy]pyrimidine-2,4,6(1H,3H,5H)-trione

Cat. No. B1222885
M. Wt: 402.4 g/mol
InChI Key: XRSYNYGEEYTXJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(2-ethoxyethyl)-5-[4-(4-fluorophenoxy)phenoxy]barbituric acid is a member of the class of barbiturates that is barbituric acid in which the hydrogens at position 5 are replaced by 2-ethoxyethyl and 4-(4-fluorophenoxy)phenoxy groups. It is a potent and selective inhibitor of matrix MMP-13 (metalloproteinase-13, collagenase 3). It has a role as a matrix metalloproteinase inhibitor.

Scientific Research Applications

Synthesis and Catalytic Applications

The pyranopyrimidine core, similar to the compound , has significant importance in the medicinal and pharmaceutical industries due to its broader synthetic applications and bioavailability. The application of hybrid catalysts for the synthesis of 5H-pyrano[2,3-d]pyrimidine scaffolds, which are structurally related to the compound, has been extensively investigated. These catalysts include organocatalysts, metal catalysts, ionic liquid catalysts, nanocatalysts, and green solvents, showcasing the compound's relevance in the development of lead molecules through diversified synthetic pathways (Parmar, Vala, & Patel, 2023).

Anticancer Research

Fluorinated pyrimidines, closely related to the compound , play a crucial role in cancer treatment due to their mechanism of action in inhibiting nucleic acid synthesis. The review of fluorine chemistry in the development of more precise fluorinated pyrimidines, such as 5-Fluorouracil, highlights the evolution of these compounds in personalized medicine for cancer treatment. The insights into their mechanism, including inhibition of thymidylate synthase and interactions with RNA- and DNA-modifying enzymes, underline the scientific research applications of fluorinated pyrimidines in oncology (Gmeiner, 2020).

Optoelectronic Materials

The integration of pyrimidine rings, akin to the structure of the target compound, into π-extended conjugated systems, has been shown to be valuable for creating novel optoelectronic materials. These materials find applications in electronic devices, luminescent elements, photoelectric conversion elements, and image sensors. The review emphasizes the potential of functionalized quinazolines and pyrimidines in developing materials for organic light-emitting diodes (OLEDs), nonlinear optical materials, and colorimetric pH sensors, indicating the compound's relevance in optoelectronic research (Lipunova, Nosova, Charushin, & Chupakhin, 2018).

properties

Product Name

5-(2-Ethoxyethyl)-5-[4-(4-fluorophenoxy)phenoxy]pyrimidine-2,4,6(1H,3H,5H)-trione

Molecular Formula

C20H19FN2O6

Molecular Weight

402.4 g/mol

IUPAC Name

5-(2-ethoxyethyl)-5-[4-(4-fluorophenoxy)phenoxy]-1,3-diazinane-2,4,6-trione

InChI

InChI=1S/C20H19FN2O6/c1-2-27-12-11-20(17(24)22-19(26)23-18(20)25)29-16-9-7-15(8-10-16)28-14-5-3-13(21)4-6-14/h3-10H,2,11-12H2,1H3,(H2,22,23,24,25,26)

InChI Key

XRSYNYGEEYTXJV-UHFFFAOYSA-N

Canonical SMILES

CCOCCC1(C(=O)NC(=O)NC1=O)OC2=CC=C(C=C2)OC3=CC=C(C=C3)F

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5-(2-Ethoxyethyl)-5-[4-(4-fluorophenoxy)phenoxy]pyrimidine-2,4,6(1H,3H,5H)-trione
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5-(2-Ethoxyethyl)-5-[4-(4-fluorophenoxy)phenoxy]pyrimidine-2,4,6(1H,3H,5H)-trione
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5-(2-Ethoxyethyl)-5-[4-(4-fluorophenoxy)phenoxy]pyrimidine-2,4,6(1H,3H,5H)-trione
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5-(2-Ethoxyethyl)-5-[4-(4-fluorophenoxy)phenoxy]pyrimidine-2,4,6(1H,3H,5H)-trione
Reactant of Route 5
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5-(2-Ethoxyethyl)-5-[4-(4-fluorophenoxy)phenoxy]pyrimidine-2,4,6(1H,3H,5H)-trione
Reactant of Route 6
5-(2-Ethoxyethyl)-5-[4-(4-fluorophenoxy)phenoxy]pyrimidine-2,4,6(1H,3H,5H)-trione

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